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molecular formula C14H9F3O3 B1422083 4-(3-Trifluoromethoxyphenyl)benzoic acid CAS No. 1093758-81-6

4-(3-Trifluoromethoxyphenyl)benzoic acid

Cat. No. B1422083
M. Wt: 282.21 g/mol
InChI Key: COCUWGMMRYYPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006454B2

Procedure details

To a cold solution of 3′-trifluoromethoxy-biphenyl-4-carbaldehyde (0.8 g, 3.0 mmol) in acetone (10 mL) the Jone's reagent was added slowly at 0° C. until reaction completes. Acetone was removed completely and diluted with water. The mixture was extracted with ethyl acetate and the combined organic layers were washed with water and brine, dried over sodium sulphate and concentrated to obtain the title compound (0.7 g, 82%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([CH:16]=[O:17])=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1.CC(C)=[O:22]>>[F:1][C:2]([F:18])([F:19])[O:3][C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([OH:22])=[O:17])=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)C1=CC=C(C=C1)C=O)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetone was removed completely
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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